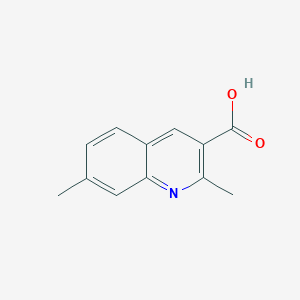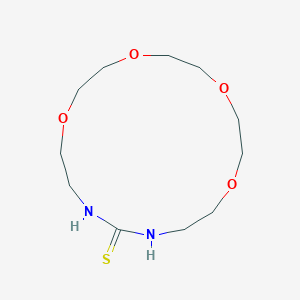
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione, also known as TADDOL, is a chiral ligand that has gained significant attention in the field of asymmetric synthesis due to its ability to catalyze enantioselective reactions. TADDOL has a unique structure that allows it to form stable complexes with transition metal ions, which can then be used in various chemical reactions.
Wirkmechanismus
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione acts as a chiral ligand by forming stable complexes with transition metal ions such as titanium, zinc, and palladium. The resulting complexes can then be used in various chemical reactions, and the chiral nature of 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione imparts enantioselectivity to the reaction. The exact mechanism of action of 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione is still not fully understood, but it is believed that the chiral environment created by 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione around the metal ion is responsible for the enantioselectivity.
Biochemische Und Physiologische Effekte
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic in animal studies. However, further studies are needed to determine its potential toxicity and long-term effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione as a chiral ligand include its ability to catalyze enantioselective reactions, its stability, and its wide applicability in various chemical reactions. The limitations of using 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione include its high cost, the need for specialized equipment to handle air-sensitive compounds, and the potential toxicity of its metal complexes.
Zukünftige Richtungen
Future research on 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could focus on developing more efficient and cost-effective synthesis methods, exploring its potential in new chemical reactions, and studying its potential toxicity and long-term effects. Additionally, 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could be used in the development of new pharmaceuticals and agrochemicals, which could have significant economic and societal impacts.
Conclusion
In conclusion, 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione is a chiral ligand that has played a significant role in the field of asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metal ions, which can then be used in various chemical reactions. 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has several advantages, including its ability to catalyze enantioselective reactions and its stability, but it also has limitations such as its high cost and potential toxicity. Future research on 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could lead to the development of new chemical reactions, pharmaceuticals, and agrochemicals, which could have significant economic and societal impacts.
Synthesemethoden
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione can be synthesized in several ways, but the most commonly used method is the reaction between diethyl tartrate and thiourea. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione.
Wissenschaftliche Forschungsanwendungen
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has been extensively used in the field of asymmetric synthesis to catalyze various reactions such as aldol reactions, epoxidations, and cyclopropanations. 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its ability to catalyze enantioselective reactions has made it an essential tool in organic chemistry.
Eigenschaften
CAS-Nummer |
82718-54-5 |
|---|---|
Produktname |
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione |
Molekularformel |
C11H22N2O4S |
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
1,9,12,15-tetraoxa-4,6-diazacycloheptadecane-5-thione |
InChI |
InChI=1S/C11H22N2O4S/c18-11-12-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13-11/h1-10H2,(H2,12,13,18) |
InChI-Schlüssel |
QBJVQWUEWBTBFV-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCOCCOCCOCCN=C(N1)S |
SMILES |
C1COCCOCCOCCOCCNC(=S)N1 |
Kanonische SMILES |
C1COCCOCCOCCOCCNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



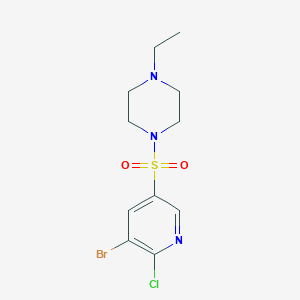
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
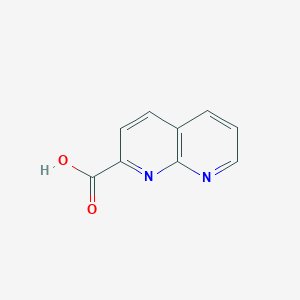
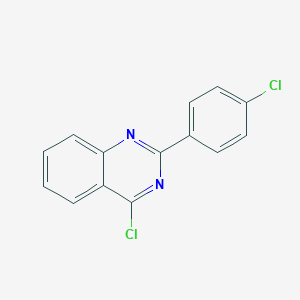
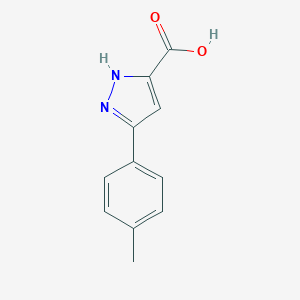
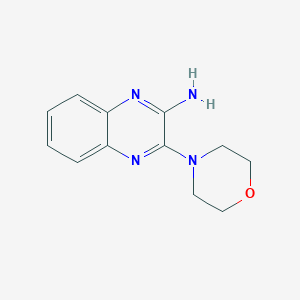
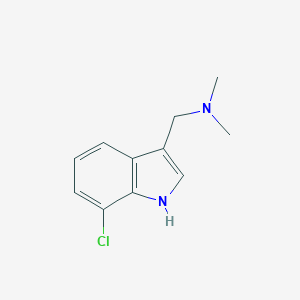
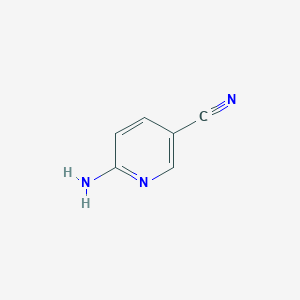
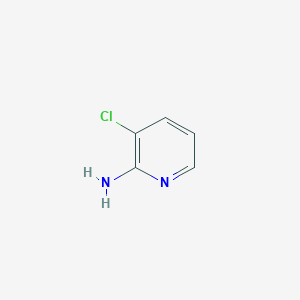
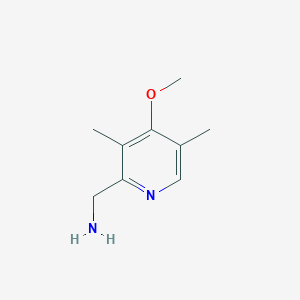
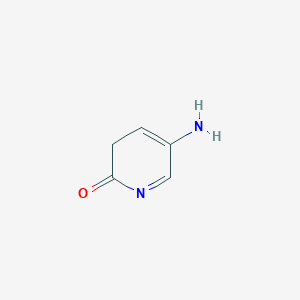
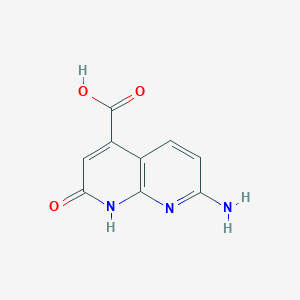
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
